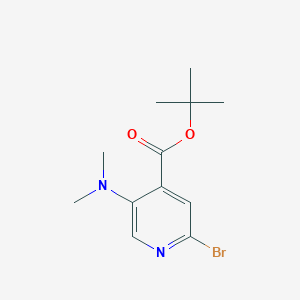

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is also known by its IUPAC name, tert-butyl 2-bromo-5-(dimethylamino)isonicotinate . This compound is used in various chemical reactions and has applications in scientific research.

Mecanismo De Acción

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are generally involved in a variety of biochemical pathways, including those involving free radical reactions .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Brominated compounds are generally known to cause various changes at the molecular and cellular levels, often through the generation of free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Métodos De Preparación

The synthesis of tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate typically involves the bromination of 2,5-dimethylaminopyridine followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate has several applications in scientific research:

Comparación Con Compuestos Similares

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate can be compared with similar compounds such as:

Tert-butyl bromoacetate: Another brominated ester used in organic synthesis.

5-Bromo-2-(dimethylamino)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific structure, which combines a brominated pyridine ring with a tert-butyl ester and a dimethylamino group, providing distinct reactivity and applications .

Actividad Biológica

Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate (CAS No. 2639446-69-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl ester, a bromo group, and a dimethylamino group. This unique structure contributes to its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, primarily enzymes and receptors. The bromine atom and the dimethylamino group enhance the compound's ability to bind to these targets, potentially modulating their activity. This modulation can lead to inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, modifications of the pyridine structure have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. Certain derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects against cancer cell lines such as HepG2, revealing varying degrees of cytotoxicity (IC20 values) depending on the structural modifications made to the original compound .

Comparative Studies

Comparative analysis with similar compounds reveals distinct pharmacological profiles. The presence of the bromine atom and dimethylamino group in this compound provides unique reactivity compared to other pyridine derivatives:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory | Varies |

| Tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate | - | Moderate Antimicrobial | >40 |

| Tert-butyl 2-chloro-5-(dimethylamino)pyridine-4-carboxylate | - | Low Cytotoxicity | >40 |

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyridine derivatives highlighted the effectiveness of this compound against M. tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 6.3 to 23 µM, demonstrating its potential as an anti-TB agent .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound showed that specific derivatives significantly inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Propiedades

IUPAC Name |

tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)8-6-10(13)14-7-9(8)15(4)5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUXPQRNIBBFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1N(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.